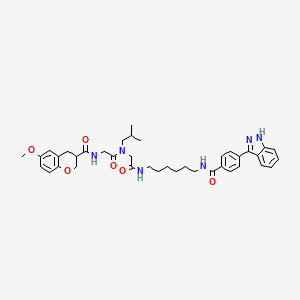
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide is a complex organic compound that features a combination of indazole and chromane structures. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The chromane moiety is also significant in medicinal chemistry due to its antioxidant and anti-inflammatory properties.
Vorbereitungsmethoden
The synthesis of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves multiple steps, including the formation of the indazole and chromane units, followed by their coupling.
Indazole Synthesis: The indazole unit can be synthesized using transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation.
Chromane Synthesis: The chromane unit can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Coupling Reaction: The final step involves coupling the indazole and chromane units through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Analyse Chemischer Reaktionen
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and ester functionalities, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: It can be used in biological studies to investigate its effects on various cellular processes, including cell proliferation and apoptosis.
Medicine: Due to its structural features, the compound may exhibit anticancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indazole moiety can interact with enzymes like phosphoinositide 3-kinase δ, inhibiting its activity and affecting cellular signaling pathways.
Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can be compared with other indazole and chromane-containing compounds:
Similar Compounds:
Uniqueness: The combination of indazole and chromane moieties in a single molecule provides a unique structural framework that may exhibit a synergistic effect, enhancing its biological activity and therapeutic potential.
Eigenschaften
Molekularformel |
C39H48N6O6 |
|---|---|
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
N-[2-[[2-[6-[[4-(1H-indazol-3-yl)benzoyl]amino]hexylamino]-2-oxoethyl]-(2-methylpropyl)amino]-2-oxoethyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C39H48N6O6/c1-26(2)23-45(36(47)22-42-39(49)30-20-29-21-31(50-3)16-17-34(29)51-25-30)24-35(46)40-18-8-4-5-9-19-41-38(48)28-14-12-27(13-15-28)37-32-10-6-7-11-33(32)43-44-37/h6-7,10-17,21,26,30H,4-5,8-9,18-20,22-25H2,1-3H3,(H,40,46)(H,41,48)(H,42,49)(H,43,44) |
InChI-Schlüssel |
WYILNUMMZCIBMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(=O)NCCCCCCNC(=O)C1=CC=C(C=C1)C2=NNC3=CC=CC=C32)C(=O)CNC(=O)C4CC5=C(C=CC(=C5)OC)OC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



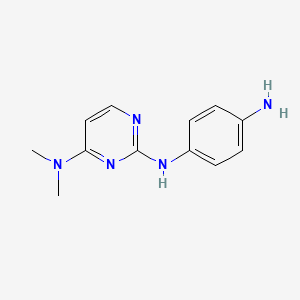
![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)


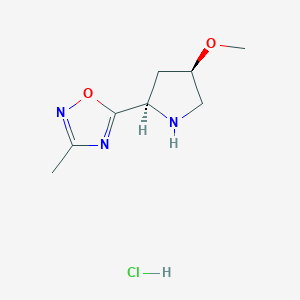

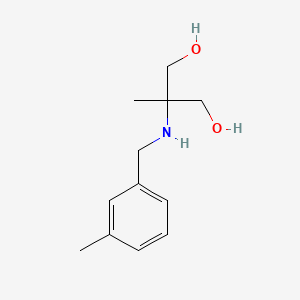
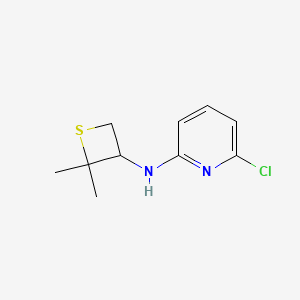
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)

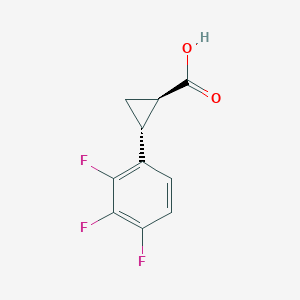

![1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13346813.png)
